molecular formula C25H23N3O2S B2848658 N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-65-6

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2848658
CAS RN: 532969-65-6
M. Wt: 429.54
InChI Key: GEDTYCRQLRFZGU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a complex substituent that includes a phenylamino group, an ethylthio group, and an indole ring. Benzamides are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The compound contains several functional groups, including an amide group, a thioether group, and an indole ring. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thioether group might be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antioxidant Properties

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide: has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing various diseases. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .

Anti-HIV-1 Activity

The compound has shown promise as an anti-HIV-1 agent. Investigations have revealed its inhibitory effects on HIV-1 replication, making it a potential candidate for antiretroviral therapy. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has demonstrated activity against Leishmania species, suggesting its potential as an antileishmanial agent. Researchers are exploring its mode of action and evaluating its effectiveness in vivo .

Antifungal Properties

Fungal infections pose significant challenges in clinical practice. Some studies have reported the antifungal activity of this compound against certain fungal strains. Its mechanism of action likely involves disrupting fungal cell membranes or inhibiting essential enzymes. Further research is needed to validate its efficacy and safety .

Herbicidal Potential

Interestingly, N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has been explored for herbicidal properties. Herbicides play a vital role in agriculture by controlling unwanted plant growth. Researchers are investigating its selectivity, mode of action, and potential application in weed management .

Synthesis of Heterocyclic Systems

Beyond its direct biological activities, this compound serves as an important intermediate in the synthesis of other heterocyclic molecules. For instance, it contributes to the preparation of 2,3-dihydro-1H-isoindol-1-one derivatives, which exhibit unique properties. Researchers are leveraging its synthetic route to access novel compounds within the isoindolo[2,1-a]quinoline scaffold .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzamide derivatives act by binding to specific proteins or enzymes, altering their activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications in medicinal chemistry, and development of more efficient synthesis methods .

properties

IUPAC Name

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c29-24(27-20-11-5-2-6-12-20)18-31-23-17-28(22-14-8-7-13-21(22)23)16-15-26-25(30)19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDTYCRQLRFZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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